molecular formula C12H22N2O2 B8063114 tert-Butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate

tert-Butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate

Cat. No.: B8063114
M. Wt: 226.32 g/mol
InChI Key: HOVWKJWUCRVIBO-UHFFFAOYSA-N
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Description

tert-Butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate: is a synthetic organic compound known for its unique spirocyclic structure. This compound is characterized by a spiro[2.4]heptane ring system, which is a bicyclic structure where two rings share a single atom. The presence of the tert-butyl carbamate group adds to its stability and reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate typically involves the following steps:

    Formation of the Spirocyclic Intermediate: The initial step involves the formation of the spirocyclic core. This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular nucleophilic substitution.

    Introduction of the Carbamate Group: The spirocyclic intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This step introduces the tert-butyl carbamate group, resulting in the formation of the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA, and other peroxides.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. It may serve as a model compound for investigating the interactions between spirocyclic molecules and biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its stability and reactivity make it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties enable the development of high-performance polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of tert-Butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The carbamate group can form stable covalent bonds with nucleophilic residues, leading to inhibition or activation of the target protein.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)-N-methylcarbamate
  • tert-Butyl (S)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate

Uniqueness

Compared to similar compounds, tert-Butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate stands out due to its specific spirocyclic structure and the presence of the tert-butyl carbamate group. These features confer unique reactivity and stability, making it particularly useful in synthetic and medicinal chemistry.

Properties

IUPAC Name

tert-butyl N-(5-azaspiro[2.4]heptan-7-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-9-6-13-8-12(9)4-5-12/h9,13H,4-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVWKJWUCRVIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CNCC12CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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